molecular formula C12H14O4 B7458362 5,6-dimethoxy-2,3-dihydro-1H-indene-2-carboxylic acid

5,6-dimethoxy-2,3-dihydro-1H-indene-2-carboxylic acid

Cat. No. B7458362
M. Wt: 222.24 g/mol
InChI Key: KXCSKBHPZZVXJN-UHFFFAOYSA-N
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Description

5,6-dimethoxy-2,3-dihydro-1H-indene-2-carboxylic acid, commonly known as DMIDCA, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMIDCA belongs to the class of indene carboxylic acids and has been shown to exhibit various biological activities.

Mechanism of Action

The mechanism of action of DMIDCA is not fully understood. However, studies have suggested that DMIDCA exerts its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. DMIDCA has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
DMIDCA has been shown to exhibit various biochemical and physiological effects. Studies have shown that DMIDCA exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. DMIDCA has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, DMIDCA has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

DMIDCA has several advantages for lab experiments, including its easy synthesis and high yield. DMIDCA is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, DMIDCA has some limitations for lab experiments, including its low solubility in water and some organic solvents. Moreover, DMIDCA has limited commercial availability, which can make it difficult to obtain for some experiments.

Future Directions

Related to DMIDCA include further investigation of its mechanism of action and potential therapeutic applications, development of new synthesis methods, and development of DMIDCA derivatives with improved biological activity and solubility.

Synthesis Methods

DMIDCA can be synthesized through several methods, including the reaction of 2,3-dimethoxybenzaldehyde with malonic acid in the presence of a base. Another method involves the reaction of 2,3-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base. Both methods result in the formation of DMIDCA with high yields.

Scientific Research Applications

DMIDCA has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. Studies have shown that DMIDCA exhibits anti-tumor activity by inducing apoptosis in cancer cells. DMIDCA has also shown neuroprotective effects by reducing oxidative stress and inflammation in the brain. Moreover, DMIDCA has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

5,6-dimethoxy-2,3-dihydro-1H-indene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-15-10-5-7-3-9(12(13)14)4-8(7)6-11(10)16-2/h5-6,9H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCSKBHPZZVXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CC(CC2=C1)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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